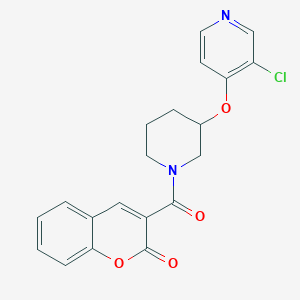

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a chromenone core, a piperidine ring, and a chloropyridine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Synthesis of the Piperidine Intermediate: The piperidine ring can be constructed through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Attachment of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the chloropyridine.

Final Coupling: The final step involves coupling the piperidine intermediate with the chromenone core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of scalable catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

Substitution: The chloropyridine moiety can participate

Actividad Biológica

The compound 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. This specific compound features a coumarin backbone with a piperidine moiety linked to a chloropyridine unit, which may enhance its pharmacological potential.

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of the chloropyridine and piperidine rings may contribute to unique interactions with biological targets compared to simpler coumarins.

| Property | Details |

|---|---|

| Molecular Formula | C21H19ClN2O5 |

| Molecular Weight | 414.84 g/mol |

| IUPAC Name | 3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one |

| CAS Number | 2034431-19-9 |

Biological Activities

Research indicates that coumarin derivatives exhibit a variety of biological activities. The specific activities associated with This compound include:

Antimicrobial Activity

Coumarins are recognized for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The incorporation of the chloropyridine moiety may enhance this activity by improving solubility and bioavailability.

Antioxidant Properties

Coumarins have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and various diseases.

Anticancer Potential

Some studies suggest that coumarin derivatives can exhibit anticancer activity. The structural components of This compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

Case Studies and Research Findings

- A study on similar coumarin derivatives indicated that compounds with piperidine substituents exhibited enhanced cytotoxicity against cancer cell lines, particularly MCF-7 and MDA-MB-231, suggesting a possible application in breast cancer treatment .

- Another investigation highlighted the dual inhibition of cholinesterases (ChEs) by certain coumarin derivatives, which could be beneficial in treating Alzheimer's disease . This mechanism may also apply to the compound due to its structural similarities.

Propiedades

IUPAC Name |

3-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c21-16-11-22-8-7-18(16)26-14-5-3-9-23(12-14)19(24)15-10-13-4-1-2-6-17(13)27-20(15)25/h1-2,4,6-8,10-11,14H,3,5,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYGUHPZVJRPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.